3-Chloro-4-methoxy-5-(propan-2-yloxy)phenol
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Overview
Description
3-Chloro-4-methoxy-5-(propan-2-yloxy)phenol is an organic compound with the molecular formula C10H13ClO3 It is characterized by the presence of a chloro group, a methoxy group, and a propan-2-yloxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-5-(propan-2-yloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to chlorination to introduce the chloro group.
Propan-2-yloxylation: Finally, the propan-2-yloxy group is introduced via an etherification reaction, often using isopropyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-5-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the chloro group or reduce the phenol to a cyclohexanol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
3-Chloro-4-methoxy-5-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its phenolic structure.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-Chloro-4-methoxy-5-(propan-2-yloxy)phenol exerts its effects involves its interaction with biological molecules. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing enzyme activity and receptor binding. The chloro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its bioavailability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyphenol: Lacks the propan-2-yloxy group, making it less lipophilic.
4-Methoxy-5-(propan-2-yloxy)phenol: Lacks the chloro group, which may reduce its reactivity in certain substitution reactions.
3-Chloro-5-(propan-2-yloxy)phenol: Lacks the methoxy group, potentially altering its electronic properties.
Uniqueness
3-Chloro-4-methoxy-5-(propan-2-yloxy)phenol is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the phenol ring allows for fine-tuning of its chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-chloro-4-methoxy-5-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-6(2)14-9-5-7(12)4-8(11)10(9)13-3/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEHVEFMMOGKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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